9-methyl-6-(piperazin-1-yl)-9H-purine
Vue d'ensemble
Description
9-methyl-6-(piperazin-1-yl)-9H-purine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by researchers at Merck Sharp & Dohme Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
Target of Action
The primary targets of 9-methyl-6-(piperazin-1-yl)-9H-purine are the enzymes PI3K and mTOR . These enzymes play a crucial role in the PI3K-Akt-mTOR pathway, which is often abnormally activated in many human cancers .
Mode of Action
This compound interacts with its targets, PI3K and mTOR, inhibiting their activity . This inhibition disrupts the PI3K-Akt-mTOR signaling pathway, leading to changes in cell cycle progression and cell proliferation .
Biochemical Pathways
The compound affects the PI3K-Akt-mTOR signaling pathway . This pathway is among the most common intracellular signaling pathways and participates in different biological effects, such as cell cycle progression and cell proliferation . Disruption of this pathway by the compound can lead to the inhibition of tumor development and resistance to anticancer therapies .
Pharmacokinetics
It is known that ideal metabolic stability can be achieved on the purine scaffold . This suggests that the compound may have a low efflux ratio and excellent stability of human microsomes , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the promotion of cell apoptosis . This suggests that this compound could be a promising cancer drug, showing high potency and little drug resistance even at low doses .
Avantages Et Limitations Des Expériences En Laboratoire
9-methyl-6-(piperazin-1-yl)-9H-purine has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which makes it a useful tool for studying the role of mGluR5 in various neurological processes. This compound is also well-tolerated and has a low toxicity profile, which makes it suitable for in vivo experiments.
However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life in the body, which can limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 9-methyl-6-(piperazin-1-yl)-9H-purine. One area of interest is the development of more potent and selective mGluR5 antagonists for use in the treatment of neurological disorders. Another area of interest is the investigation of the role of mGluR5 in other neurological processes such as pain, anxiety, and depression. Finally, there is also interest in exploring the potential use of this compound as a tool for studying the role of mGluR5 in various neurological disorders.
Applications De Recherche Scientifique
9-methyl-6-(piperazin-1-yl)-9H-purine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. This compound has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome.
Parkinson's disease is a neurodegenerative disorder that affects movement and is caused by the degeneration of dopaminergic neurons in the brain. This compound has been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease.
Addiction is a chronic relapsing disorder that is characterized by compulsive drug-seeking behavior. This compound has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the effects of glutamate, a neurotransmitter that is involved in addiction.
Propriétés
IUPAC Name |
9-methyl-6-piperazin-1-ylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-7-14-8-9(15)12-6-13-10(8)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVQHLCBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.